molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No. B1606166
Key on ui cas rn: 42558-01-0
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
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Patent
US06500990B2

Procedure details

42.6 g of 2-(1-hydroxypentyl)-cyclopentanone were dissolved in 161.9 g of n-butanol and heated to 130° C. Then, 24.5 g (0.24 mol) of a 35% hydrochloric acid were added dropwise thereto for 30 minutes at the same temperature. After the dropping addition was finished, the resultant mixture was stirred for 2 hours under heating at the same temperature. After the reaction was finished, the mixture was cooled to the room temperature and neutralized with an aqueous solution of sodium hydroxide. Then, the resultant organic layer was analyzed in the same manner as in Example 8. As the result, 22.9 g of 2-pentyl-2-cyclopentenone were obtained (yield: 60.0%).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
161.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH:2]([CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH2:3][CH2:4][CH2:5][CH3:6].Cl.[OH-].[Na+]>C(O)CCC>[CH2:2]([C:7]1[C:8](=[O:12])[CH2:9][CH2:10][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
OC(CCCC)C1C(CCC1)=O
Name
Quantity
161.9 g
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropping addition
TEMPERATURE
Type
TEMPERATURE
Details
under heating at the same temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to the room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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